molecular formula C10H8FNO3 B13181930 2-Fluoro-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one

2-Fluoro-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one

Katalognummer: B13181930
Molekulargewicht: 209.17 g/mol
InChI-Schlüssel: BIAFEWDBCWEPKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a fluorine atom at the second position and a nitro group at the seventh position on the naphthalenone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one typically involves multi-step organic reactions. One common method includes the nitration of 2-fluoro-1,2,3,4-tetrahydronaphthalen-1-one under controlled conditions. The reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 2-Amino-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with additional functional groups.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Fluoro-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the nitro and fluorine groups can influence its reactivity and binding affinity to these targets, thereby modulating its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-one: Lacks the nitro group, making it less reactive in certain chemical reactions.

    7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine: Contains an amine group instead of a nitro group, leading to different chemical and biological properties.

Uniqueness

2-Fluoro-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the presence of both the fluorine and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C10H8FNO3

Molekulargewicht

209.17 g/mol

IUPAC-Name

2-fluoro-7-nitro-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C10H8FNO3/c11-9-4-2-6-1-3-7(12(14)15)5-8(6)10(9)13/h1,3,5,9H,2,4H2

InChI-Schlüssel

BIAFEWDBCWEPKE-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C1F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.